REACTION_CXSMILES
|
[O:1]1[C:5]([C:6](OCC)=[O:7])=[CH:4][C:3]2[CH:11]=[CH:12][C:13]3[C:18]([C:2]1=2)=[CH:17][CH:16]=[CH:15][CH:14]=3.[BH4-].[Li+].C1COCC1.Cl>O>[O:1]1[C:5]([CH2:6][OH:7])=[CH:4][C:3]2[CH:11]=[CH:12][C:13]3[C:18]([C:2]1=2)=[CH:17][CH:16]=[CH:15][CH:14]=3 |f:1.2|
|
Name
|
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(C=C1C(=O)OCC)C=CC1=CC=CC=C12
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a RB flask equipped with magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, N2 inlet line with bubbler
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered
|
Type
|
WASH
|
Details
|
washed with additional H2O (500 mL)
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in CH2CL2 (500 mL), dried Na2SO4),
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 200 mL
|
Type
|
ADDITION
|
Details
|
diluted to 500 mL with hexane
|
Type
|
FILTRATION
|
Details
|
The resulting material was filtered
|
Type
|
WASH
|
Details
|
washed with hexane (100 mL)
|
Type
|
CUSTOM
|
Details
|
placed in a vacuum oven overnight (80°)
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C=C1CO)C=CC1=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 69.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |